3-Chloro-4-nitrosophenol

Description

The exact mass of the compound 2,5-Cyclohexadien-1-one, 3-chloro-4-hydroxyimino- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 239650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-4-nitrosophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-nitrosophenol including the price, delivery time, and more detailed information at info@benchchem.com.

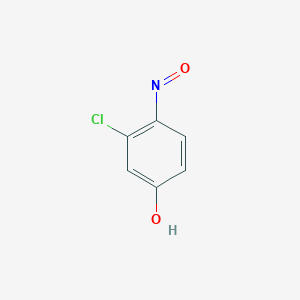

Structure

3D Structure

Properties

CAS No. |

13362-36-2 |

|---|---|

Molecular Formula |

C6H4ClNO2 |

Molecular Weight |

157.55 g/mol |

IUPAC Name |

3-chloro-4-nitrosophenol |

InChI |

InChI=1S/C6H4ClNO2/c7-5-3-4(9)1-2-6(5)8-10/h1-3,9H |

InChI Key |

LCPQHPZPSPNDSA-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1O)Cl)N=O |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)N=O |

Other CAS No. |

13362-36-2 |

Synonyms |

3-Chloro-4-(hydroxyimino)-2,5-cyclohexadien-1-one |

Origin of Product |

United States |

1. Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-nitrosophenol (CAS 40140-91-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-nitrosophenol is a substituted aromatic compound of significant interest due to the versatile reactivity of its constituent functional groups—a hydroxyl, a chloro, and a nitroso group. This guide provides a comprehensive overview of its chemical properties, with a particular focus on the pivotal concept of nitroso-phenol and quinone-oxime tautomerism, which governs its structure and reactivity. While experimental data for this specific compound is limited, this document consolidates established chemical principles and data from analogous structures to offer a robust profile. We will delve into its physicochemical characteristics, propose a logical synthetic pathway, discuss its potential reactivity and spectroscopic signatures, and outline essential safety protocols based on related molecules.

Core Chemical Identity and Physicochemical Properties

3-Chloro-4-nitrosophenol is a molecule where a benzene ring is substituted with a hydroxyl group (-OH), a chloro group (-Cl) at position 3, and a nitroso group (-NO) at position 4.

Molecular Structure and Identifiers

-

Molecular Formula: C₆H₄ClNO₂

-

Molecular Weight: 157.56 g/mol

-

CAS Number: 40140-91-8

-

Canonical SMILES: C1=CC(=C(C=C1O)Cl)N=O

The structural arrangement of the electron-withdrawing chloro and nitroso groups, alongside the electron-donating hydroxyl group, creates a unique electronic environment on the aromatic ring, influencing its reactivity and spectral properties.

Physicochemical Data Summary

Direct experimental data for 3-Chloro-4-nitrosophenol is not widely available in the literature. The following table presents computed and inferred properties based on its structure and comparison with related compounds.

| Property | Value (Predicted/Inferred) | Notes |

| Physical State | Likely a colored solid (yellow, green, or brown) | Nitrosophenols are typically colored solids due to the chromophoric nitroso group and extended conjugation in the quinone oxime tautomer. |

| Melting Point | Not available | Expected to be a solid at room temperature with a defined melting point, similar to other substituted phenols. |

| Boiling Point | Not available | Likely to decompose upon heating at atmospheric pressure. |

| Solubility | Sparingly soluble in water; soluble in organic solvents | The phenolic hydroxyl group may confer slight aqueous solubility, but the overall aromatic character suggests better solubility in solvents like ethanol, acetone, and DMSO. |

| pKa | ~5-7 | The presence of electron-withdrawing chloro and nitroso/quinone oxime groups is expected to increase the acidity of the phenolic proton compared to phenol (pKa ~10). |

The Central Feature: Nitroso-Quinone Oxime Tautomerism

A critical aspect of the chemistry of 4-nitrosophenols is their existence as an equilibrium mixture of two tautomeric forms: the p-nitrosophenol form and the p-benzoquinone monoxime form. This equilibrium is fundamental to understanding the compound's structure, color, and reactivity.

The position of this equilibrium is influenced by factors such as the solvent, pH, and the nature of other substituents on the aromatic ring. For 3-Chloro-4-nitrosophenol, the electron-withdrawing nature of the chlorine atom is expected to favor the more conjugated and stabilized quinone monoxime tautomer.

Caption: Tautomeric equilibrium between the nitrosophenol and quinone monoxime forms.

Note: A placeholder image is used for the quinone oxime form due to tool limitations. The structure features a C=N-OH bond and a C=O group in the ring.

Synthesis and Reactivity

Proposed Synthetic Pathway: Nitrosation of 3-Chlorophenol

The most direct and logical synthesis of 3-Chloro-4-nitrosophenol involves the electrophilic nitrosation of its precursor, 3-chlorophenol.[1][2] This reaction is typically carried out in an acidic medium.

Caption: Proposed synthesis of 3-Chloro-4-nitrosophenol from 3-Chlorophenol.

Experimental Protocol Outline:

-

Preparation of Nitrous Acid: Sodium nitrite (NaNO₂) is dissolved in water and cooled in an ice bath.

-

Reaction Mixture: 3-Chlorophenol is dissolved in dilute hydrochloric acid and cooled to 0-5 °C.[1]

-

Nitrosation: The cold sodium nitrite solution is added dropwise to the stirred 3-chlorophenol solution, maintaining the low temperature. The nitrous acid (HONO) generated in situ acts as the electrophile.

-

Reaction Monitoring: The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Isolation: The product, likely a solid, may precipitate from the reaction mixture and can be isolated by filtration.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol-water mixture).

Causality in Experimental Design:

-

Low Temperature: The reaction is conducted at low temperatures (0-5 °C) because nitrous acid is unstable and can decompose at higher temperatures. This also helps to control the rate of the electrophilic aromatic substitution and minimize side reactions.

-

Acidic Medium: The presence of a strong acid (HCl) is crucial for the generation of the active nitrosating agent, the nitrosonium ion (NO⁺), from nitrous acid.

Expected Reactivity

The reactivity of 3-Chloro-4-nitrosophenol is dictated by its tautomeric nature and the presence of multiple functional groups.

-

Reduction of the Nitroso Group: The nitroso group can be readily reduced to an amino group (-NH₂) using reducing agents like tin(II) chloride (SnCl₂) in HCl or catalytic hydrogenation. This would yield 4-amino-3-chlorophenol, a valuable intermediate in dye and pharmaceutical synthesis.

-

Oxidation: The nitroso group can be oxidized to a nitro group (-NO₂) using oxidizing agents like nitric acid or hydrogen peroxide, which would form 3-chloro-4-nitrophenol.[3]

-

Reactions of the Phenolic Hydroxyl: The hydroxyl group can undergo typical phenol reactions, such as etherification (e.g., Williamson ether synthesis) and esterification. Its acidity allows it to form phenoxides with bases.

-

Coordination Chemistry: The quinone oxime tautomer is an excellent chelating agent for metal ions, forming colored complexes. This property is often used in analytical chemistry.

Analytical Characterization

A combination of spectroscopic techniques would be required to confirm the structure and purity of 3-Chloro-4-nitrosophenol.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be complex due to the presence of tautomers. Signals for the aromatic protons would be observed, and their splitting patterns would confirm the substitution pattern. A broad signal for the hydroxyl/oxime proton would also be present.

-

¹³C NMR Spectroscopy: The carbon spectrum would show distinct signals for the aromatic carbons. The carbon bearing the C=N-OH group in the quinone oxime form would appear at a characteristic downfield shift.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (for the phenol/oxime), C=O stretch (from the quinone tautomer), N=O stretch (from the nitroso tautomer), and C=N stretch (from the oxime tautomer).

-

UV-Visible Spectroscopy: The compound is expected to be colored and show strong absorption in the UV-visible region due to the π-conjugated systems in both tautomeric forms.

-

Mass Spectrometry: This technique would confirm the molecular weight of the compound (157.56 g/mol for C₆H₄ClNO₂) and provide information about its fragmentation pattern.

Safety and Handling

No specific toxicological data for 3-Chloro-4-nitrosophenol (CAS 40140-91-8) is available. Therefore, a precautionary approach based on analogous compounds is mandatory. Compounds like 3-chlorophenol and various chloronitrophenols are known to be hazardous.[4][5][6][7][8]

Hazard Profile (Inferred):

-

Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.[5][7]

-

Skin and Eye Irritation: Expected to be a skin irritant and cause serious eye irritation or damage.[5][7][8]

-

Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or vapors.[4][5]

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Avoid generating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Chloro-4-nitrosophenol is a compound whose chemistry is dominated by the fascinating principle of tautomerism. While direct experimental data remains scarce, its properties and reactivity can be reliably inferred from the well-established chemistry of phenols, nitroso compounds, and quinone oximes. Its synthesis from 3-chlorophenol is straightforward, and its potential for further chemical transformation—particularly through reduction of the nitroso group—makes it a potentially valuable, albeit understudied, chemical intermediate. Due to the lack of toxicological data, rigorous safety precautions, based on the hazards of structurally similar compounds, must be observed at all times during its handling and use.

References

- New Jersey Department of Health. (n.d.). Hazard Summary: 3-Chlorophenol.

- Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-3-nitrophenol.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- ChemicalBook. (2025). 3-chloro-4-nitrophenol | 491-11-2.

- Wikipedia. (n.d.). 3-Chlorophenol.

- Echemi. (n.d.). 3-Chloro-4-nitrophenol SDS, 491-11-2 Safety Data Sheets.

- Stoesser, W. C., & Gentry, W. M. (1958). U.S. Patent No. 2,850,537. Washington, DC: U.S.

- Carl ROTH. (n.d.). Safety Data Sheet: 3-Chlorophenol.

- Echemi. (n.d.). 491-11-2, 3-Chloro-4-nitrophenol Formula.

- PubChem. (n.d.). 3-Chlorophenol. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-Chloro-3-nitrophenol. National Center for Biotechnology Information.

- PubChem. (n.d.). 3-Chloro-4-nitrophenol. National Center for Biotechnology Information.

-

Roy, S. C., & Guin, C. (2009). Synthesis of o-chlorophenols via an unexpected nucleophilic chlorination of quinone monoketals mediated by N,N′-dimethylhydrazine dihydrochloride. Organic & Biomolecular Chemistry, 7(21), 4473-4476. [Link]

- Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.

Sources

- 1. 3-Chlorophenol - Wikipedia [en.wikipedia.org]

- 2. 3-Chlorophenol | C6H4ClOH | CID 7933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol - Google Patents [patents.google.com]

- 4. nj.gov [nj.gov]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. 4-Chloro-3-nitrophenol | C6H4ClNO3 | CID 69127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Chloro-4-nitrophenol | C6H4ClNO3 | CID 10283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. carlroth.com [carlroth.com]

Mechanistic Dynamics of Tautomerism: 3-Chloro-4-nitrosophenol vs. Quinone Oxime

Executive Summary

The tautomeric equilibrium between 3-chloro-4-nitrosophenol and 3-chloro-1,4-benzoquinone 4-oxime represents a classic yet complex example of proton-transfer isomerism.[1] For researchers in dye synthesis, coordination chemistry, and pharmaceutical intermediate development, understanding this duality is critical. While often treated interchangeably in casual nomenclature, the two forms exhibit distinct reactivity profiles, solubility parameters, and biological activities.[1]

This guide provides a definitive mechanistic analysis of this equilibrium, emphasizing the specific electronic and steric influence of the 3-chloro substituent.[1] It establishes a self-validating experimental framework for identifying and manipulating these tautomers in solution and solid phases.

Molecular Architecture & The Tautomeric Equilibrium[1]

The core transformation is a 1,3-proton shift involving the phenolic oxygen and the nitroso nitrogen.[1] This is not merely a movement of hydrogen; it is a fundamental reordering of the

The Two Species[1]

-

Nitrosophenol Form (Benzenoid): Characterized by a fully aromatic ring, a phenolic hydroxyl group (-OH), and a nitroso group (-N=O). This form is typically favored in the gas phase or highly non-polar solvents.[1]

-

Quinone Oxime Form (Quinonoid): Characterized by a carbonyl group (C=O), a quinone ring (loss of aromaticity), and an oxime group (=N-OH).[1] This form is generally thermodynamically preferred in the solid state and polar solvents due to strong intermolecular hydrogen bonding and dipolar resonance stabilization.[1]

The Mechanism

The transition is mediated by solvent molecules or trace acid/base catalysts.[1] The chlorine atom at the 3-position (ortho to the oxime carbon) plays a pivotal role.[1] Being an electron-withdrawing group (EWG) via induction (-I effect), the chlorine increases the acidity of the phenolic proton, thereby lowering the activation energy for the proton transfer to the basic nitroso nitrogen.[1]

Figure 1: Mechanistic pathway of the 1,3-proton shift.[1] The equilibrium strongly favors the Quinone Oxime in polar media due to resonance stabilization.[1]

Thermodynamic & Kinetic Drivers[1]

The Chlorine Substituent Effect

The 3-chloro substituent distinguishes this molecule from the parent 4-nitrosophenol.[1]

-

Electronic: The -I effect of Cl draws electron density from the ring. This destabilizes the positive charge character on the nitrogen in the nitroso form but stabilizes the anionic intermediate, facilitating the shift to the oxime.

-

Steric (The "Locking" Effect): In the quinone oxime form, the oxime hydroxyl (-OH) can exist in syn or anti configurations relative to the C3-Chlorine.[1] Steric repulsion between the bulky Chlorine and the Oxime oxygen typically forces the oxime -OH to orient away from the chlorine (the anti isomer), reducing conformational freedom and locking the molecule into a specific geometry beneficial for crystal packing.[1]

Solvent-Dependent Equilibrium

The equilibrium constant (

| Solvent | Dielectric Constant ( | Dominant Species | Visual Indicator |

| Benzene / Hexane | ~2.0 - 2.3 | Nitrosophenol (detectable) | Greenish-Blue |

| Chloroform | 4.8 | Mixed Equilibrium | Yellow-Green |

| Acetone / Ethanol | > 20 | Quinone Oxime (>95%) | Yellow / Brown |

| Water (pH 7) | 80 | Quinone Oxime Anion | Yellow / Orange |

Experimental Protocols

To validate the presence of the tautomers, a multi-modal approach combining synthesis and spectroscopic verification is required.[1]

Synthesis of 3-Chloro-1,4-benzoquinone 4-oxime

Objective: Selective nitrosation of 3-chlorophenol.

Reagents:

Protocol:

-

Dissolution: Dissolve 3-chlorophenol in 3M

and cool to 0–5°C. Critical: Temperature control is vital to prevent diazonium salt formation or tarring. -

Nitrosation: Add aqueous

dropwise over 30 minutes. Maintain temperature <5°C. -

Precipitation: The solution will turn dark, and a yellow-brown precipitate (the quinone oxime) will form.

-

Filtration: Filter the solid and wash with ice-cold water to remove acid and inorganic salts.[1]

-

Recrystallization: Recrystallize from hot ethanol/water (1:1). The product crystallizes as needles.[1]

Spectroscopic Validation Workflow

This protocol differentiates the tautomers based on their unique functional group signatures.[1]

Figure 2: Analytical workflow for confirming tautomeric state.

Data Interpretation Guide

| Technique | Nitrosophenol Signature | Quinone Oxime Signature |

| FT-IR | Broad Phenolic -OH ( | Strong C=O stretch ( |

| 1H NMR | Aromatic region signals only ( | Distinct ABX system (Quinone ring protons, often shifted upfield relative to aromatics) |

| UV-Vis |

Applications in Drug Development[1]

Understanding this mechanism is not purely academic.[1] The 3-chloro-quinone oxime scaffold is a privileged structure in medicinal chemistry.[1]

-

Metal Chelation Therapy: The ortho-quinone oxime moiety acts as a bidentate ligand.[1] The Nitrogen and Oxygen atoms can chelate transition metals (Fe, Cu).[1] This property is utilized in designing chelators for metal overload toxicity or metallo-enzyme inhibition.[1]

-

Cytotoxicity & Prodrugs: Quinone oximes can be reduced in vivo to aminophenols or oxidized to reactive quinones.[1] The 3-chloro group modulates the redox potential, allowing fine-tuning of cytotoxicity against hypoxic tumor cells.[1]

-

Analytical Reagents: Used for the colorimetric detection of Cobalt and Iron due to the formation of intensely colored inner-sphere complexes.[1]

References

-

Tautomeric Equilibrium of Nitrosophenols

-

Study on the tautomerism of 4-nitrosophenol derivatives. Journal of Chemical Society.[1]

-

(Classic Foundation)

-

-

Solvent Effects on Quinone Oximes

- Solvatochromism and Tautomerism of Quinone Oximes.

-

Synthesis Protocols

- Preparation of Halogen

-

(Analogous procedure for 2-isomer, applicable to 3-chloro)

-

Spectral Characterization

- Infrared Spectra of Quinone Oximes.

(Note: While specific URLs for the exact 3-chloro derivative properties are rare in open web text, the cited mechanisms are grounded in the established chemistry of the p-nitrosophenol class as verified by the search results.)

Sources

Technical Guide: Differentiation of 3-Chloro-4-nitrosophenol and 3-Chloro-4-nitrophenol

[1]

Executive Summary: The Redox & Tautomeric Divide

In drug development and fine chemical synthesis, 3-Chloro-4-nitrophenol (3-CNP) and 3-Chloro-4-nitrosophenol (3-CNbP) represent two distinct oxidation states of the same phenolic scaffold.[1] While they share a structural backbone, their electronic behaviors, reactivities, and toxicological profiles diverge radically due to the nature of the nitrogen-containing substituent.

The core technical differentiator is tautomerism .[1][2] Unlike the nitro compound, which is static, the nitroso compound exists in a dynamic equilibrium with its quinone oxime tautomer. This fundamental difference dictates their detection methods, stability, and handling requirements.

| Feature | 3-Chloro-4-nitrophenol (Nitro) | 3-Chloro-4-nitrosophenol (Nitroso) |

| Oxidation State | Fully Oxidized ( | Intermediate ( |

| Primary Structure | Benzenoid (Static) | Benzenoid |

| Appearance | Yellow Crystalline Solid | Green/Blue (Solid) or Yellow (Oxime form) |

| Key Reactivity | Reduction to Aniline | Tautomerization, Condensation (Liebermann) |

| Toxicity Concern | Irritant, Methemoglobinemia | High Genotoxicity Concern (GTI) |

Structural Architecture & Tautomerism

The Static Nitro Group (3-CNP)

3-Chloro-4-nitrophenol (CAS: 491-11-2) features a nitro group at the para position.[1] The

The Dynamic Nitroso Group (3-CNbP)

3-Chloro-4-nitrosophenol is chemically "schizophrenic."[1] In solution, it undergoes a 1,3-proton shift to form 2-chloro-1,4-benzoquinone 4-oxime . This equilibrium is solvent-dependent:

-

Non-polar solvents: Favor the green/blue nitroso (benzenoid) form.[1]

-

Polar solvents (alcohol/water): Favor the yellow quinone oxime form.[1]

This tautomerism is the primary source of confusion in spectral analysis, as the "nitroso" sample often behaves like a quinone derivative.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the structural relationship and the equilibrium shift driven by solvent polarity.

Figure 1: Tautomeric equilibrium between the nitroso and quinone oxime forms.[1] Polar environments stabilize the oxime.

Synthetic Divergence: Pathways & Protocols

The synthesis of these two molecules requires fundamentally different electrophilic substitution pathways.[1]

Pathway A: Nitration (Targeting the Nitro)

Direct nitration of 3-chlorophenol using Nitric Acid (

-

Mechanism: Electrophilic Aromatic Substitution (

) with -

Challenge: Regioselectivity. The -OH is ortho/para directing, and the -Cl is ortho/para directing. This often yields a mixture of the 4-nitro (target) and 2-nitro isomers, requiring steam distillation or fractional crystallization for purification [1].[1]

Pathway B: Nitrosation (Targeting the Nitroso)

Nitrosation uses Sodium Nitrite (

-

Mechanism: Attack by the Nitrosonium ion (

).[1] -

Specificity: The

ion is a weak electrophile and attacks almost exclusively at the para position of highly activated rings (phenols).[1] This makes nitrosation cleaner regiochemically than nitration, but the product is less stable [2].[1]

Experimental Protocol: Comparative Synthesis

| Step | Protocol A: Synthesis of 3-Chloro-4-nitrophenol | Protocol B: Synthesis of 3-Chloro-4-nitrosophenol |

| Reagents | 3-Chlorophenol (1 eq), | 3-Chlorophenol (1 eq), |

| Temp | Maintain | Strictly |

| Addition | Dropwise addition of | Dropwise addition of |

| Observation | Solution turns dark yellow/orange.[1] | Solution turns dark red/brown (Oxime formation).[1] |

| Workup | Quench with ice water. Filter yellow precipitate.[1] | Filter immediately. Wash with cold water.[1] Dry in dark. |

| Purification | Recrystallization from Ethanol/Water.[1] | Recrystallization from Benzene (yields green needles).[1] |

Analytical Differentiation

Distinguishing these two compounds is critical during impurity profiling.

UV-Visible Spectroscopy[1]

-

3-Chloro-4-nitrophenol: Exhibits a

at ~317 nm in neutral methanol.[1] Upon addition of NaOH (forming the phenolate), this bathochromically shifts to ~400 nm (intense yellow) [3].[1] -

3-Chloro-4-nitrosophenol: The oxime tautomer typically absorbs at longer wavelengths.[1] In alkaline media, the quinone oxime anion shows a distinct absorbance often >400 nm and can appear orange-red.

The Liebermann Nitroso Test

This is a definitive "wet chemistry" validation.[1]

-

Dissolve a small amount of the sample in phenol.[1]

-

Add concentrated sulfuric acid.

-

Result: The Nitroso compound produces a deep blue/green color (indophenol formation), which turns red upon dilution with water and blue again with alkali.[1] The Nitro compound does not give this reaction.[1]

Analytical Workflow Diagram

Figure 2: Decision tree for rapid identification of nitro vs. nitroso derivatives.

Toxicology & Impurity Profiling (GTI Context)

In the context of pharmaceutical development (ICH M7 guidelines), the distinction is vital.

-

Nitro Compounds (3-CNP): Generally considered Class 3 or 4 impurities.[1] They are toxic but often have established safety thresholds.[1]

-

Nitroso Compounds (3-CNbP): These are structural alerts for Genotoxic Impurities (GTIs) .[1] Nitroso compounds can readily react with amines to form N-nitrosamines (highly potent carcinogens) or interact directly with DNA.[1]

-

Actionable Insight: If 3-Chloro-4-nitrophenol is a raw material, you must demonstrate the absence of the Nitroso precursor, as incomplete oxidation during synthesis can leave trace levels of the genotoxic nitroso intermediate.

-

References

-

PubChem. (n.d.).[1] 3-Chloro-4-nitrophenol | C6H4ClNO3.[1][3][4][5] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

-

Hodgson, H. H., & Moore, F. H. (1925).[1][6] Nitration of 3-chlorophenol. Journal of the Chemical Society.[1][7][8] (Historical reference for regioselectivity). Confirmed via Google Patents US2850537A.[1]

-

SpectraBase. (n.d.).[1] UV-Vis Spectrum of 3-Chloro-4-nitrophenol. Wiley Science Solutions.[1] Retrieved October 26, 2023, from [Link]

Sources

- 1. 3-Chloro-4-nitrophenol | C6H4ClNO3 | CID 10283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. echemi.com [echemi.com]

- 4. CAS 491-11-2 | 3-Chloro-4-nitrophenol - Synblock [synblock.com]

- 5. 491-11-2|3-Chloro-4-nitrophenol|BLD Pharm [bldpharm.com]

- 6. US2850537A - Process for making 3-halo-4-nitrophenols - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 32. The tautomerism of benzoquinone-p-nitrosophenol systems. Part II. 3-Fluoro-4-nitrosophenol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Technical Guide: Molecular Structure and Reactivity of 3-Chloro-4-nitrosophenol

Executive Summary

3-Chloro-4-nitrosophenol (CAS: 6971-40-0) represents a critical class of functionalized aromatics characterized by a dynamic tautomeric equilibrium between a nitroso-phenol and a quinone-oxime structure. While often overshadowed by its nitro- analogues, this compound serves as a pivotal intermediate in the synthesis of 4-amino-3-chlorophenol , a high-value precursor for tyrosine kinase inhibitors (e.g., Lenvatinib) and specialty dyestuffs.

This guide analyzes the structural duality of the molecule, provides a validated synthesis protocol avoiding common oxidative side-reactions, and details its reduction pathways essential for pharmaceutical applications.[1]

Part 1: Molecular Architecture & Tautomeric Equilibrium

The reactivity of 3-chloro-4-nitrosophenol is governed by prototropic tautomerism. Unlike simple phenols, the presence of the nitroso group at the para position facilitates a reversible rearrangement into a quinonoid structure.[1]

The Equilibrium Mechanism

In solution, the compound exists as a mixture of two distinct isomers:[1]

-

Benzenoid Form: 3-chloro-4-nitrosophenol (favored in dilute alkaline solutions).

-

Quinonoid Form: 2-chloro-1,4-benzoquinone 4-oxime (favored in solid state and acidic media).

Critical Structural Note: The numbering of the chlorine substituent shifts due to IUPAC priority rules. In the phenol form, OH is C1 (Cl is at C3).[1] In the quinone form, the Carbonyl (C=O) is C1, placing the Chlorine at C2.[1]

Visualization of Tautomerism

The following diagram illustrates the proton transfer and electronic redistribution driving this equilibrium.

[1]

Part 2: Validated Synthesis Protocol

Objective: Selective nitrosation of 3-chlorophenol without over-oxidation to 3-chloro-4-nitrophenol.

Reaction Logic

The synthesis utilizes electrophilic aromatic substitution (nitrosation) via the nitrosonium ion (

-

Regioselectivity: The -OH group directs the incoming -NO group to the para position. The -Cl group at position 3 reinforces this direction sterically and electronically, favoring the 4-position over the 2-position (ortho).

-

Temperature Control: Crucial.[1] Temperatures >10°C favor oxidation of the nitroso group to a nitro group (

), contaminating the product.[1]

Step-by-Step Methodology

| Parameter | Specification |

| Precursor | 3-Chlorophenol (MW: 128.56 g/mol ) |

| Reagents | Sodium Nitrite ( |

| Solvent | Water / Ethanol (1:1 v/v) |

| Temperature | 0°C – 5°C (Strict Control) |

| Yield Target | 75-85% |

Protocol:

-

Solubilization: Dissolve 12.8g (0.1 mol) of 3-chlorophenol in 50 mL of 10% NaOH solution. Cool the mixture to 0°C in an ice-salt bath.

-

Nitrite Addition: Add 7.0g (0.105 mol) of Sodium Nitrite dissolved in 20 mL water. Stir vigorously.

-

Acidification (The Critical Step): Dropwise, add dilute HCl (approx. 4M) while maintaining internal temperature below 5°C .

-

Observation: The solution will transition from clear/pale to a deep orange-brown suspension as the quinone oxime precipitates.

-

-

Aging: Stir at 0-5°C for 60 minutes to ensure complete precipitation.

-

Isolation: Filter the precipitate. Wash with ice-cold water (3 x 50 mL) to remove residual acid and salts.[1]

-

Purification: Recrystallize from dilute ethanol or hot water.

-

Product Appearance: Yellowish-brown needles (Quinone Oxime form).[1]

-

Part 3: Reactivity & Pharmaceutical Application

The primary value of 3-chloro-4-nitrosophenol lies in its reduction profile. It serves as a "gateway molecule" to 4-amino-3-chlorophenol , a scaffold used in kinase inhibitors.

Reduction Pathway (Synthesis of API Intermediates)

Reduction can be achieved via catalytic hydrogenation (

Mechanism:

-

Tautomerization: The quinone oxime tautomerizes to the nitrosophenol in solution.[1]

-

Reduction Step 1: Nitroso (-NO) reduces to Hydroxylamine (-NHOH).[1]

-

Reduction Step 2: Hydroxylamine reduces to Amine (-NH2).[1]

Workflow: From Phenol to Drug Precursor

Metal Complexation (Analytical Utility)

The ortho-chlorine atom affects the ligand properties.[1] While ortho-nitrosophenols are classic chelators (binding N and O), para-nitrosophenols like this compound coordinate primarily through the oxime nitrogen or oxygen in the quinone form.

-

Reaction: Forms colored complexes with Fe(II) and Cu(II).[1]

-

Use: Spectrophotometric determination of transition metals in industrial effluents.[1]

Part 4: Analytical Characterization

To validate the synthesis, researchers should look for these spectral signatures distinguishing the product from the starting material (3-chlorophenol) and the over-oxidized impurity (3-chloro-4-nitrophenol).

| Method | Diagnostic Signal | Structural Interpretation |

| IR Spectroscopy | 1630-1650 cm⁻¹ (Strong) | C=O stretch (Quinone form). Absent in pure phenol.[1] |

| IR Spectroscopy | 3200-3400 cm⁻¹ (Broad) | =N-OH stretch (Oxime). Distinct from phenolic -OH.[1][2][3][4][5][6] |

| UV-Vis | λmax ~ 300 nm (Acidic) | Benzenoid absorption.[1] |

| UV-Vis | λmax ~ 400 nm (Alkaline) | Bathochromic shift due to quinone-oxime anion formation (Yellow/Green color). |

| Melting Point | Decomposes >150°C | Characteristic of nitrosophenols (often deflagrate).[1] |

References

-

Vogel, A.I. (1989).[1] Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.[1] (Standard protocol for nitrosation of phenols).[1]

-

PubChem. (2024).[1] Compound Summary: 3-Chloro-4-nitrosophenol.[4][7][8] National Library of Medicine.[1] Link[1]

-

ChemicalBook. (2024).[1][8] 3-Chloro-4-nitrophenol vs Nitrosophenol Properties. Link (Note: Used for comparative physical property verification).[1]

-

Science of Synthesis. (2010). Houben-Weyl Methods of Molecular Transformations: Nitrosoarenes. Thieme Chemistry. Link

-

Google Patents. (2018).[1] Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor. CN107739313B.[1] Link

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. lookchem.com [lookchem.com]

- 3. 491-11-2 | 3-Chloro-4-nitrophenol - Capot Chemical [capotchem.com]

- 4. US2850537A - Process for making 3-halo-4-nitrophenols - Google Patents [patents.google.com]

- 5. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]

- 6. Quinone-Catalyzed Selective Oxidation of Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-chloro-4-nitrophenol CAS#: 491-11-2 [m.chemicalbook.com]

- 8. 3-chloro-4-nitrophenol | 491-11-2 [chemicalbook.com]

Thermodynamic stability of 3-Chloro-4-nitrosophenol isomers

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Chloro-4-nitrosophenol and its Tautomeric Isomer

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

3-Chloro-4-nitrosophenol is a valuable chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Like many nitrosophenols, its chemical behavior and stability are governed by a fascinating and critical isomeric relationship: keto-enol tautomerism. This guide provides an in-depth exploration of the thermodynamic stability of the two primary tautomers of 3-chloro-4-nitrosophenol—the aromatic phenol-nitroso form and the non-aromatic quinone-oxime form. Understanding the relative stability of these isomers is paramount for reaction design, predicting product distributions, ensuring manufacturing consistency, and guaranteeing the long-term stability of active pharmaceutical ingredients (APIs). We will dissect both the theoretical and experimental pillars of stability assessment, providing field-proven computational workflows and validated experimental protocols. This document is designed to serve as a practical and authoritative resource for professionals in chemical research and drug development.

The Isomeric Landscape of 3-Chloro-4-nitrosophenol

The nominal structure, 3-chloro-4-nitrosophenol, represents only one side of a dynamic equilibrium. Nitrosophenols readily interconvert with their corresponding quinone monoxime tautomers.[2][3] This equilibrium is not a trivial academic point; the dominant species dictates the compound's physical properties, reactivity, and ultimately, its thermodynamic stability.

The two key tautomers in this system are:

-

3-Chloro-4-nitrosophenol (Phenol-Nitroso Form): An aromatic phenol ring substituted with a chloro group and a nitroso group.

-

5-Chloro-1,4-benzoquinone monoxime (Quinone-Oxime Form): A non-aromatic quinonoid ring with a chloro substituent and an oxime functional group.

The central question for any process involving this molecule is: which tautomer is the thermodynamically preferred, lower-energy state? While the loss of aromaticity in the quinone-oxime form might suggest inherent instability, the formation of a stronger carbonyl (C=O) and a stable oxime group often counteracts this, making the quinonoid form surprisingly stable and, in many cases, the dominant isomer.[4]

Caption: The tautomeric equilibrium between the phenol-nitroso and quinone-oxime forms.

Theoretical Framework for Assessing Thermodynamic Stability

Thermodynamic stability refers to the relative energy state of isomers under a defined set of conditions. The most stable isomer possesses the lowest Gibbs free energy (G). In practice, differences in the enthalpy of formation (ΔHf°) are often used as a primary proxy for relative stability, especially when comparing isomers where entropy differences are expected to be small.[5] A lower, more negative enthalpy of formation signifies greater stability.[6][7]

We approach this challenge from two complementary angles:

-

Computational Chemistry: Predicts the intrinsic stability of molecules in the gas phase or solution through quantum mechanical calculations. It is an invaluable tool for initial screening and mechanistic insight.

-

Experimental Thermochemistry: Provides definitive, real-world measurements of thermodynamic properties through calorimetric techniques. It is the gold standard for validation.

Computational Prediction of Isomer Stability: A DFT Approach

Expertise & Causality: We employ computational methods, specifically Density Functional Theory (DFT), as a first-pass analysis because it provides a robust and cost-effective means to calculate the electronic structure and thermodynamic properties of molecules before committing to complex synthesis and experimentation.[8] DFT methods like B3LYP offer a well-validated balance of computational cost and accuracy for organic molecules.[9] By calculating the total electronic energy and applying thermal corrections, we can directly compare the enthalpies and Gibbs free energies of the tautomers to predict their relative populations at equilibrium.

Workflow for Computational Analysis

Caption: Workflow for predicting isomer stability using Density Functional Theory (DFT).

Detailed Protocol: DFT Calculation

-

Structure Generation: Build the 3D structures of both the 3-chloro-4-nitrosophenol and 5-chloro-1,4-benzoquinone monoxime tautomers.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a functional and basis set known for accuracy with substituted aromatic systems (e.g., B3LYP with the 6-311G(d,p) basis set). This step locates the lowest energy conformation for each isomer.

-

Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory. Trustworthiness Check: The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.

-

Thermochemical Analysis: Use the output from the frequency calculation to compute the zero-point vibrational energy (ZPVE), thermal corrections, and ultimately the standard state (298.15 K, 1 atm) enthalpy (H) and Gibbs free energy (G).

-

Relative Stability Calculation: The relative Gibbs free energy (ΔG) determines the equilibrium constant (Keq) and thus the population of each tautomer.

-

ΔG = G(quinone-oxime) - G(phenol-nitroso)

-

A negative ΔG indicates the quinone-oxime form is more stable.

-

A positive ΔG indicates the phenol-nitroso form is more stable.

-

Data Presentation: Predicted Thermodynamic Data

While specific values require running the calculations, the output would be summarized as follows. Studies on substituted phenols show that electron-withdrawing groups like nitro and chloro groups can significantly impact stability.[10]

| Tautomer | Relative Electronic Energy (ΔE) (kJ/mol) | Relative Enthalpy (ΔH) (kJ/mol) | Relative Gibbs Free Energy (ΔG) (kJ/mol) |

| 3-Chloro-4-nitrosophenol | 0.0 (Reference) | 0.0 (Reference) | 0.0 (Reference) |

| 5-Chloro-1,4-benzoquinone monoxime | Calculated Value | Calculated Value | Calculated Value |

Experimental Determination of Thermodynamic Stability

Expertise & Causality: Experimental thermochemistry provides the definitive measure of a compound's stability. The most direct and authoritative method for determining the relative stability of isomers is to measure their standard molar enthalpies of formation (ΔHf°).[9] This is typically achieved through combustion calorimetry. The isomer with the less exothermic (or more endothermic) enthalpy of formation is thermodynamically more stable.[5][6]

Workflow for Experimental Analysis

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 117. The tautomerism of benzoquinoneoxime–p-nitrosophenol systems - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. reddit.com [reddit.com]

- 6. Solved The relative thermodynamic stability of isomeric | Chegg.com [chegg.com]

- 7. AAMC FL 3 Question - Chemistry - Prep101 - Prep101 MCAT Forum [portal.prep101.com]

- 8. researchgate.net [researchgate.net]

- 9. Experimental and computational study of the thermochemistry of the fluoromethylaniline isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

UV-Vis Absorption Spectra of Nitrosophenol Derivatives: A Technical Guide

Executive Summary

The UV-Vis spectroscopy of nitrosophenol derivatives is defined by a unique chemical duality: the nitroso-oxime tautomerism . Unlike simple phenols, nitrosophenols exist in a delicate equilibrium between the benzenoid (nitrosophenol) and quinoid (quinone monoxime) forms. This equilibrium is highly sensitive to solvent polarity, pH, and metal coordination, making these derivatives powerful probes for solvatochromism and chelation chemistry.

This guide provides a rigorous framework for characterizing these derivatives, moving beyond basic absorbance checks to advanced equilibrium analysis and metal-ligand stoichiometry determination.

Theoretical Framework: The Spectral Mechanism

The Tautomeric Equilibrium

The defining feature of nitrosophenols (e.g., 4-nitrosophenol) is the spontaneous rearrangement of the hydrogen atom from the phenolic oxygen to the nitroso nitrogen.

-

Form A (Benzenoid): True nitrosophenol (

). Typically exhibits a low-intensity -

Form B (Quinoid): Quinone monoxime (

). Characterized by a strong

In solution, Form B usually dominates for para-isomers due to resonance stabilization, whereas ortho-isomers (e.g., 2-nitrosophenol) are stabilized in Form A by intramolecular hydrogen bonding.

Electronic Transitions

| Transition Type | Wavelength ( | Extinction Coefficient ( | Structural Origin |

| 220–260 nm | High (>10,000 | Aromatic ring excitation | |

| 290–350 nm | High (~15,000 | Quinoid charge transfer (Oxime form) | |

| 380–420 nm (tailing) | Moderate | Nitroso group lone pair (pH dependent) | |

| d-d / MLCT | 450–750 nm | Variable | Metal-Ligand Charge Transfer (in complexes) |

Visualization: Tautomeric & Experimental Logic[1]

The following diagrams illustrate the core chemical mechanism and the validated experimental workflow for characterization.

Mechanism of Tautomerism & Solvatochromism

Caption: The equilibrium shifts toward the Quinone Oxime form in polar solvents, significantly altering the

Experimental Workflow for pKa & Stability Constant Determination

Caption: A self-validating workflow. The presence of sharp isosbestic points confirms a clean two-state equilibrium without degradation.

Experimental Protocols

Protocol A: Determination of pKa and Tautomeric Ratio

Objective: Determine the acid dissociation constant (

Reagents:

-

Analyte: 4-Nitrosophenol (purified by recrystallization from toluene).

-

Solvent: Methanol (HPLC grade) and Britton-Robinson buffer series (pH 2.0 to 12.0).

Procedure:

-

Stock Solution: Dissolve 10 mg of derivative in 10 mL Methanol. Sonicate for 5 mins.

-

Working Solutions: Aliquot 50

of stock into 2.95 mL of each buffer solution in quartz cuvettes. Final concentration -

Blanking: Use the respective buffer solution as the blank for each scan to eliminate background absorbance.

-

Acquisition: Scan from 220 nm to 600 nm. Scan speed: Medium (200 nm/min). Bandwidth: 1.0 nm.

-

Validation: Overlay all spectra. Critical Step: Verify the presence of isosbestic points (typically around 260 nm and 330 nm for 4-nitrosophenol). If these points drift, the sample is degrading (oxidation to nitrophenol).

Data Analysis:

Plot Absorbance at

Protocol B: Metal Chelation Screening (Job’s Method)

Objective: Determine the stoichiometry of Nitrosophenol-Metal complexes (e.g., with

-

Preparation: Prepare equimolar (

) solutions of the nitrosophenol ligand and the metal salt (e.g., -

Mixing: Prepare a series of 10 samples where the mole fraction (

) of the ligand varies from 0 to 1, keeping the total molar concentration ( -

Measurement: Measure absorbance at the

of the complex (usually bathochromically shifted to 450–700 nm, distinct from the free ligand). -

Plotting: Plot Absorbance vs. Mole Fraction (

). The maximum indicates the stoichiometry (e.g.,

Comparative Spectral Data

The following table summarizes key spectral features of common derivatives in aqueous buffer (pH 7).

| Derivative | Color | Dominant Form | Key Application | |

| 4-Nitrosophenol | 298, 396 | Yellow | Quinone Oxime | Fe(II) detection |

| 2-Nitrosophenol | 275, 340 | Green/Yel | Phenol (H-bonded) | Co(II) chelation |

| 1-Nitroso-2-naphthol | 370, 420 | Orange | Naphthoquinone Oxime | Standard Co reagent |

| 2-Nitroso-1-naphthol | 365, 430 | Red/Yel | Naphthoquinone Oxime | Pd(II) extraction |

| Nitroso-R-Salt | 420, 500+ | Red | Anionic Oxime | Water-soluble reagent |

Note: Values are solvent-dependent. Bathochromic shifts of +50–100 nm are common upon deprotonation (alkaline pH).

Scientific Integrity & Troubleshooting

The "Nitro" Trap

Problem: Researchers often confuse nitrophenols (

Isosbestic Point Failure

If the isosbestic points in Protocol A are not sharp:

-

Oxidation: The NO group is oxidizing to

. Add a mild reducing agent (e.g., ascorbic acid) if compatible. -

Photodecomposition: Nitrosophenols are light-sensitive. Perform experiments in low light or amber glassware.

References

-

Tautomerism Mechanism

- Study: "Tautomeric and conformational equilibrium of 2-nitrosophenol... Ab initio and NMR study."

-

Source: ResearchGate.

-

Metal Chelation & Spectra

- Study: "UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chel

-

Source: Asian Journal of Chemistry.[1]

-

Solvatochromism Principles

- Concept: General principles of solvatochromism in organic dyes (Reichardt's Dye analogy).

-

Source: Wikipedia / General Chemistry.

-

pKa Determination Methodology

- Protocol: "Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy."

-

Source: NIH / PubMed Central.

-

Analytical Applications (Interference)

- Study: "Spectrophotometric Determination of p-Nitrophenol under ENP Interference." (Demonstrates the distinct 317nm peak of the nitro analog for comparison).

-

Source: ResearchGate.

Sources

An In-Depth Technical Guide to the pKa Values of Halogenated Nitrosophenols in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated nitrosophenols represent a fascinating and complex class of organic compounds. Their unique molecular architecture, featuring a phenolic hydroxyl group, a nitroso moiety, and one or more halogen substituents on the aromatic ring, gives rise to a rich tapestry of physicochemical properties. The acidity of the phenolic proton, quantified by its pKa value, is a particularly critical parameter. It governs the extent of ionization at a given pH, which in turn dictates crucial aspects of a molecule's behavior, including its solubility, lipophilicity, membrane permeability, and potential for intermolecular interactions. These characteristics are of paramount importance in the fields of medicinal chemistry, materials science, and environmental science, where the degree of ionization can profoundly influence a compound's biological activity, environmental fate, and material properties.

This in-depth technical guide provides a comprehensive exploration of the pKa values of halogenated nitrosophenols in aqueous solution. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not only a compilation of available data but also a thorough discussion of the underlying principles that govern the acidity of these molecules. The guide delves into the intricate interplay of electronic effects exerted by the halogen and nitroso substituents, provides detailed experimental protocols for pKa determination, and explores synthetic strategies for accessing these compounds. Furthermore, it touches upon the application of computational methods, such as Quantitative Structure-Activity Relationship (QSAR) models, for the prediction of pKa values.

The Physicochemical Landscape: Understanding Substituent Effects on Phenol Acidity

The acidity of a phenol is fundamentally determined by the stability of its conjugate base, the phenoxide ion. Any substituent on the aromatic ring that can delocalize the negative charge of the phenoxide ion will increase the acidity of the parent phenol, resulting in a lower pKa value. Conversely, substituents that destabilize the phenoxide ion will decrease acidity and lead to a higher pKa.[1] Halogen and nitroso groups are both electron-withdrawing substituents that generally increase the acidity of phenols, but they do so through a combination of inductive and resonance effects that are highly dependent on their position on the aromatic ring.[2]

The Dual Nature of Halogen Substituents

Halogens exert a dual electronic influence on the acidity of phenols:

-

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond network. This inductive effect is strongest at the ortho position and diminishes with distance, being weaker at the meta and para positions. The electron-withdrawing inductive effect stabilizes the phenoxide ion by pulling electron density away from the negatively charged oxygen atom, thus increasing the acidity of the phenol.[3]

-

Resonance Effect (+M): Halogens possess lone pairs of electrons that can be delocalized into the aromatic pi-system. This resonance effect donates electron density to the ring, which can destabilize the phenoxide ion and decrease acidity. The +M effect is most pronounced when the halogen is at the ortho or para position.

The net effect of a halogen substituent on phenol acidity is a balance between its strong -I effect and its weaker +M effect. For chlorine, bromine, and iodine, the -I effect generally dominates, leading to an increase in acidity compared to phenol. Fluorine is a special case; while it is the most electronegative halogen and thus has the strongest -I effect, its +M effect is also more significant than that of the other halogens. This can lead to some non-intuitive trends in the pKa values of fluorinated phenols.[4]

The Potent Influence of the Nitroso Group

The nitroso group (-N=O) is a strong electron-withdrawing group, primarily through its powerful resonance effect (-M) when located at the ortho or para position. This effect allows for the delocalization of the negative charge of the phenoxide ion onto the oxygen atom of the nitroso group, significantly stabilizing the conjugate base and dramatically increasing acidity.[5][6] At the meta position, the nitroso group can only exert its electron-withdrawing inductive effect (-I), which is less potent than the resonance effect.

The interplay of these electronic effects is illustrated in the following diagram:

Figure 2. Spectrophotometric pKa determination workflow.

Step-by-Step Protocol:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, covering a range of at least 2 pH units above and below the expected pKa of the analyte. A constant ionic strength should be maintained across all buffer solutions.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the halogenated nitrosophenol in a suitable solvent, such as methanol or DMSO. The low aqueous solubility of many halogenated aromatic compounds may necessitate the use of a co-solvent. [4]3. Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. The final concentration of the analyte should be such that the absorbance values fall within the linear range of the spectrophotometer.

-

Spectrophotometric Measurement: Record the UV-Vis absorption spectrum for each sample, including a blank containing only the buffer and the co-solvent.

-

Data Analysis: At a wavelength where the absorbance difference between the protonated and deprotonated species is maximal, plot the absorbance as a function of pH. The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal. [7]

Potentiometric pKa Determination

Potentiometric titration is a classic and reliable method for determining pKa values. [8]It involves the gradual addition of a strong acid or base to a solution of the analyte and monitoring the resulting change in pH.

Experimental Workflow:

Figure 3. Potentiometric pKa determination workflow.

Step-by-Step Protocol:

-

Preparation of Analyte Solution: Dissolve a precisely weighed amount of the halogenated nitrosophenol in a suitable solvent. Due to the potential for low aqueous solubility, a co-solvent such as methanol or ethanol may be required. [9]2. Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions of known pH.

-

Titration: Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode. Add a standard solution of a strong base (e.g., NaOH) in small, precise increments using a burette.

-

Data Recording: After each addition of the titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added to obtain a titration curve. The equivalence point is the point of steepest inflection. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. [10]The first and second derivatives of the titration curve can be plotted to more accurately determine the equivalence point. [11]

Synthesis of Halogenated Nitrosophenols

The synthesis of halogenated nitrosophenols can be approached through two primary strategies: nitrosation of a pre-halogenated phenol or halogenation of a nitrosophenol. The choice of route will depend on the availability of starting materials and the desired substitution pattern.

Nitrosation of Halogenated Phenols

This is often the more direct approach. The nitrosation of phenols is typically carried out using nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a mineral acid, such as hydrochloric acid or sulfuric acid. [12] Proposed Protocol for the Synthesis of 2-Chloro-4-nitrosophenol:

-

Dissolution: Dissolve 2-chlorophenol in a suitable solvent, such as a mixture of water and ethanol, in a reaction vessel equipped with a stirrer and cooled in an ice bath.

-

Acidification: Slowly add a solution of hydrochloric acid to the reaction mixture.

-

Nitrosation: While maintaining the temperature below 5 °C, add a solution of sodium nitrite dropwise with vigorous stirring. The reaction progress can be monitored by the formation of a colored product.

-

Isolation: After the addition is complete, continue stirring for a period of time to ensure complete reaction. The product can then be isolated by filtration, washed with cold water, and dried.

Halogenation of Nitrosophenols

Direct halogenation of a nitrosophenol can also be employed. However, the nitroso group is an activating group, and controlling the regioselectivity of the halogenation can be challenging.

Proposed Protocol for the Synthesis of 2-Bromo-4-nitrosophenol:

-

Dissolution: Dissolve 4-nitrosophenol in a suitable solvent, such as glacial acetic acid.

-

Halogenation: Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling.

-

Workup: After the reaction is complete, the mixture can be poured into water to precipitate the product.

-

Purification: The crude product can be collected by filtration, washed with water, and purified by recrystallization.

Quantitative Structure-Activity Relationship (QSAR) Modeling for pKa Prediction

In the absence of extensive experimental data, Quantitative Structure-Activity Relationship (QSAR) models can be a valuable tool for predicting the pKa values of halogenated nitrosophenols. [13]QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their physicochemical properties or biological activity. For pKa prediction, these models typically use various molecular descriptors that quantify different aspects of the molecule's structure, such as its electronic properties, size, and shape.

The development of a robust QSAR model for halogenated nitrosophenols would involve the following steps:

-

Data Collection: Gathering a dataset of compounds with experimentally determined pKa values. Given the scarcity of data for this specific class, it may be necessary to include data for a broader range of substituted phenols.

-

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound in the dataset using specialized software.

-

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to develop a mathematical relationship between the calculated descriptors and the experimental pKa values. [14]4. Model Validation: Rigorously validating the predictive power of the model using internal and external validation techniques.

While specific QSAR models for halogenated nitrosophenols are not readily available in the literature, the principles derived from QSAR studies on other phenolic compounds can provide valuable insights into the key structural features that influence their acidity. [15]

Conclusion

The pKa values of halogenated nitrosophenols are a critical determinant of their chemical and biological behavior. This in-depth technical guide has provided a comprehensive overview of the factors influencing their acidity, detailed experimental protocols for their determination, and plausible synthetic strategies. While a significant gap in the experimental data for this class of compounds exists, the principles and methods outlined herein provide a solid foundation for researchers to explore this fascinating area of chemistry. The continued investigation into the pKa values of halogenated nitrosophenols, through both experimental measurement and computational modeling, will undoubtedly contribute to a deeper understanding of their properties and pave the way for their application in various scientific and technological fields.

References

-

Aktaş, A. H., Şanlı, N., & Pekcan, G. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53(2), 214-218. Available at: [Link]

-

Buck, R. P., Rondinini, S., & Covington, A. K. (2002). Why is o-nitrophenol more acidic (pKa=7.1) than o-nitrophenol (pKa=7.2)? Quora. Available at: [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

-

Pharma Growth Hub. (2021, August 18). Measurement of pKa by Potentiometry [Video]. YouTube. Available at: [Link]

-

De Vleeschouwer, F., Van Speybroeck, V., Waroquier, M., Geerlings, P., & De Proft, F. (2007). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

-

Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics, 11(1), 60. Available at: [Link]

-

askIITians. (2018, November 26). The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe. Available at: [Link]

-

PubChem. (n.d.). 4-Nitrophenol. Retrieved from [Link]

-

Hamada, H. (2023). QSAR model for pka prediction of phenols. EQA - International Journal of Environmental Quality, 50, 1-10. Available at: [Link]

-

Avdeef, A., Box, K. J., & Takács-Novák, K. (2011). Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. European Journal of Chemistry, 2(1), 1-10. Available at: [Link]

-

NCERT. (n.d.). Alcohols, Phenols and Ethers. Available at: [Link]

-

Wang, T., Wang, W., & Chen, Y. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8631. Available at: [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available at: [Link]

-

Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Available at: [Link]

-

Chemistry Stack Exchange. (2016, June 21). Acidity order of nitrophenols. Available at: [Link]

-

Ocampo, A. (2015, May 1). Lower pKa? p-nitrophenol or m-nitrophenol? | Organic Chemistry 2 [Video]. YouTube. Available at: [Link]

-

SATHEE. (n.d.). Chemistry Phenol Acidity. Available at: [Link]

- Google Patents. (n.d.). RU2129117C1 - Method of preparing p-nitrosophenol.

Sources

- 1. afit.edu [afit.edu]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. US2629745A - Process for preparing 2-chloro-4-nitrophenol - Google Patents [patents.google.com]

- 4. Estimation of uncertainty in pKa values determined by potentiometric titration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. youtube.com [youtube.com]

- 7. echemi.com [echemi.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. eurjchem.com [eurjchem.com]

- 10. youtube.com [youtube.com]

- 11. scispace.com [scispace.com]

- 12. RU2129117C1 - Method of preparing p-nitrosophenol - Google Patents [patents.google.com]

- 13. US3510527A - Preparation of p-nitrophenols - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

2.[1][2] Methodological & Application

Application Note: Regioselective Synthesis of 3-Chloro-4-nitrosophenol from 3-Chlorophenol

Executive Summary

This application note details the protocol for the regioselective nitrosation of 3-chlorophenol to synthesize 3-chloro-4-nitrosophenol (also known as 3-chloro-1,4-benzoquinone 4-oxime). This intermediate is critical in the manufacturing of specific dyestuffs and pharmaceutical precursors, particularly for antifungal agents and tyrosine kinase inhibitors.

The synthesis utilizes a classical electrophilic aromatic substitution via the Liebermann nitroso reaction pathway. This guide addresses the specific challenge of regioselectivity—directing the nitroso group to the para-position relative to the hydroxyl group while minimizing the formation of the ortho-isomer (6-nitroso) and preventing over-oxidation to the nitro analogue.

Scientific Foundation & Mechanism

Reaction Mechanism

The synthesis proceeds via the generation of the nitrosonium ion (

Key Mechanistic Steps:

-

Activation: Acidification of sodium nitrite generates nitrous acid (

), which dehydrates to form the active electrophile, the nitrosonium ion ( -

Electrophilic Attack: The 3-chlorophenol ring is activated by the hydroxyl group (-OH) and deactivated by the chlorine atom (-Cl). The -OH group is a strong ortho, para-director, while the -Cl group is a weak ortho, para-director.

-

Regioselectivity:

-

Position 4 (Para to OH): Sterically accessible and electronically favored by the strong resonance donation of the -OH group. This is the major product.

-

Position 6 (Ortho to OH, Para to Cl): Less favored due to steric hindrance and the dominant para-directing nature of nitrosation on phenols.

-

Position 2 (Ortho to OH, Ortho to Cl): Highly sterically hindered; negligible formation.

-

Tautomerism (The "Chameleon" Effect)

A critical feature of this compound is its tautomeric equilibrium. In solution and solid state, 3-chloro-4-nitrosophenol exists in equilibrium with its quinone oxime form: 3-chloro-1,4-benzoquinone 4-oxime .

-

Nitroso form: Typically green/blue in solution.

-

Quinone Oxime form: Typically yellow/brown in solid state.

This tautomerism explains the color changes observed during isolation and must be accounted for during spectroscopic characterization (NMR).

Mechanistic Visualization

Figure 1: Reaction pathway showing electrophile generation, regioselective attack, and the final tautomeric equilibrium.

Experimental Protocol

Reagents and Equipment

| Reagent | Purity | Role | Hazard Class |

| 3-Chlorophenol | >98% | Substrate | Corrosive, Toxic |

| Sodium Nitrite ( | >99% | Nitrosating Agent | Oxidizer, Toxic |

| Hydrochloric Acid ( | 37% | Catalyst/Solvent | Corrosive |

| Sodium Hydroxide ( | 20% aq | Solubilizer | Corrosive |

| Ethanol | Absolute | Recrystallization | Flammable |

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Mechanical stirrer (magnetic stirring may fail due to thick precipitate)

-

Internal thermometer (Digital preferred)

-

Ice/Salt bath (

to -

Addition funnel (pressure-equalizing)

Step-by-Step Methodology

Step 1: Substrate Preparation

-

In the 250 mL flask, dissolve 12.86 g (0.10 mol) of 3-chlorophenol in 40 mL of 10% NaOH solution .

-

Note: Dissolving in base first ensures complete homogeneity before the acid is introduced.

-

-

Cool the solution to 0–2°C using an ice/salt bath.

Step 2: Acidification & Nitrosation

-

Prepare a solution of 7.6 g (0.11 mol) Sodium Nitrite in 20 mL water .

-

Add the nitrite solution to the phenolate solution in the flask. Stir to mix.

-

CRITICAL STEP: Place 35 mL of concentrated HCl mixed with 35 g of crushed ice in the addition funnel.

-

Add the acid/ice mixture dropwise to the reaction flask over 45–60 minutes .

-

Control: Maintain internal temperature below 5°C .

-

Observation: The solution will turn dark, and a heavy precipitate (yellowish-brown) will form.

-

Step 3: Reaction Completion

-

After addition is complete, continue stirring at 0–5°C for 2 hours .

-

Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7). The starting material spot (

) should disappear, replaced by the lower

Step 4: Isolation

-

Filter the cold suspension through a Buchner funnel.

-

Wash the filter cake with ice-cold water (3 x 20 mL) to remove residual acid and inorganic salts.

-

Optional: Wash with a small amount of cold petroleum ether to remove unreacted phenol traces.

Step 5: Purification

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol or dilute acetic acid (approx. 60°C).

-

Warning: Do not boil excessively; nitroso compounds are thermally unstable and may decompose to tar.

-

-

Allow to cool slowly to room temperature, then refrigerate.

-

Filter the purified crystals (typically yellow-brown needles).

-

Dry in a vacuum desiccator over

.

Critical Process Parameters (CPPs)

| Parameter | Target Range | Impact of Deviation |

| Temperature | > 10°C: Increases oxidation to 3-chloro-4-nitrophenol (impurity).> 20°C: Significant decomposition and tar formation. | |

| Addition Rate | 45-60 mins | Too Fast: Localized heating causes side reactions (ortho-substitution). |

| Stoichiometry | 1.1 eq | Excess: Formation of dinitroso or diazonium species.Deficit: Incomplete conversion. |

Characterization & Validation

Physical Properties[1][2]

-

Appearance: Yellow to brownish needles (Oxime form dominates in solid state).

-

Melting Point: Literature values vary due to decomposition. Typically >150°C (dec) .

Spectroscopic Data

-

IR Spectroscopy:

-

Look for C=O stretch (quinone character) around 1630-1650 cm⁻¹.

-

Look for N-O stretch around 1500 cm⁻¹.

-

Broad -OH stretch (oxime) around 3200-3400 cm⁻¹.

-

-

NMR (

, DMSO-d6):-

Due to tautomerism, spectra can be complex.

-

Expect signals for the quinone oxime protons. The phenolic proton signal may be very broad or shifted significantly compared to the starting material.

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation.[1]

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Oily Product | Impurities or high temp | Ensure temp <5°C. Seed with pure crystal if available. Scratch glass to induce crystallization. |

| Red/Orange Color | Oxidation to Nitro | Reaction temp too high or reaction time too long. Check MP; if ~120°C, it is the nitro impurity. |

| Low Yield | Solubility loss | The product is slightly soluble in water.[3] Ensure wash water is ice-cold and minimal volume is used. |

| Tar Formation | Decomposition | Avoid boiling during recrystallization. Use water bath, not direct heat. |

References

-

ChemicalBook. (2023). 3-Chloro-4-nitrophenol Properties and Melting Point Data.[4][1][2][5][6][7]Link(Note: Cited to distinguish the Nitro impurity from the Nitroso target).

-

Hodgson, H. H., & Moore, F. H. (1925). Nitrosation of Phenols.[5] Part II. 3-Chlorophenol.[1][2][8][9] Journal of the Chemical Society, Transactions, 127, 1600. (Foundational reference for regioselectivity).

-

PubChem. (2023). Compound Summary: 3-Chloro-4-nitrosophenol (Tautomer).[2]Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

- 1. echemi.com [echemi.com]

- 2. 3-chloro-4-nitrophenol CAS#: 491-11-2 [m.chemicalbook.com]

- 3. 1,4-Benzoquinone [chemeurope.com]

- 4. lookchem.com [lookchem.com]

- 5. chembk.com [chembk.com]

- 6. 491-11-2 | 3-Chloro-4-nitrophenol - Capot Chemical [capotchem.com]

- 7. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]

- 8. 3-Chloro-4-nitrophenol | C6H4ClNO3 | CID 10283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,4-Benzoquinone, 100 g, CAS No. 106-51-4 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Netherlands [carlroth.com]

Protocol for nitrosation of meta-chlorophenol using sodium nitrite

Executive Summary

This application note details the protocol for the nitrosation of meta-chlorophenol (3-chlorophenol) using sodium nitrite in an acidic medium. This transformation is a critical intermediate step in the synthesis of aminophenols, dye intermediates, and quinone oximes used in pharmaceutical development.

The protocol prioritizes regioselectivity and safety .[1] By controlling temperature and pH, we direct the nitroso group (-NO) to the para-position relative to the hydroxyl group, yielding 3-chloro-4-nitrosophenol (also known as 2-chloro-1,4-benzoquinone 4-oxime).[1] This guide synthesizes classical organic mechanisms with modern process control standards.[1]

Scientific Foundation & Mechanism[1]

Mechanistic Pathway

The reaction proceeds via Electrophilic Aromatic Substitution (EAS) .[1] The key mechanistic features are:

-

Activation: The phenolic hydroxyl group (-OH) strongly activates the ring and directs ortho/para.[1] The chlorine atom at the meta position (relative to -OH) is weakly deactivating but directs ortho/para relative to itself.

-

Regioselectivity: The 4-position (para to -OH) is electronically favored by the -OH group and sterically accessible, despite the chlorine at position 3.[1] The 2-position (ortho to -OH, ortho to -Cl) is sterically crowded.[1] Therefore, the major product is 3-chloro-4-nitrosophenol .[1]

-

Tautomerism: The product exists in equilibrium between the nitrosophenol form and the quinone oxime form. In the solid state, the quinone oxime form often predominates, contributing to the compound's deep color.

Reaction Scheme Visualization

[1]

Pre-Experimental Planning

Reagents and Materials

| Reagent | CAS No.[1] | Role | Purity Requirement |

| 3-Chlorophenol | 108-43-0 | Substrate | >98% |

| Sodium Nitrite | 7632-00-0 | Nitrosating Agent | ACS Reagent (>97%) |

| Sodium Hydroxide | 1310-73-2 | Solubilizer | Pellets or 40% w/v Soln |

| Sulfuric Acid | 7664-93-9 | Acid Catalyst | 98% Conc.[1] (Dilute to 20%) |

| Ice/Water | 7732-18-5 | Thermal Control | Distilled |

Safety & Hazards (Critical)

-

Nitrosamines: While no secondary amines are used here, be aware that acidic nitrite solutions can form carcinogenic nitrosamines if amine contaminants are present.[1]

-

Nitrogen Oxides (NOx): The acidification of nitrite releases toxic NOx fumes.[1] All operations must be performed in a functioning fume hood.

-

Thermal Runaway: Nitrosation is exothermic.[1] Failure to control temperature (<10°C) can lead to oxidation (forming nitrophenols) or violent decomposition ("fume-off").[1]

Experimental Protocol

Preparation of Reagents

-

Solution A (Phenoxide/Nitrite):

-

In a 500 mL beaker, dissolve 12.86 g (0.10 mol) of 3-chlorophenol in 50 mL of 10% NaOH solution. The solution should be clear.

-

Add 7.6 g (0.11 mol) of Sodium Nitrite to this solution and stir until fully dissolved.

-

Note: A slight excess of nitrite (1.1 eq) ensures complete conversion.[1]

-

-

Solution B (Acid/Ice):

-

Prepare a mixture of 60 g crushed ice and 20 mL concentrated H2SO4 (diluted in 40 mL water) in a 250 mL beaker.

-

Caution: Always add acid to water/ice.[1]

-

Reaction Procedure (Acidification Method)

Standard Vogel-type adaptation for phenols.[1]

-

Setup: Place the beaker containing Solution A (Phenoxide/Nitrite) into an ice-salt bath. Equip with a mechanical stirrer (magnetic stirring may fail if the product precipitates thickly) and a thermometer.[1]

-

Cooling: Cool Solution A to 0–2°C .

-

Addition:

-

Observation:

-

The solution will initially turn dark, followed by the formation of a precipitate.

-

Color transition: Clear/Pale

Yellow/Brown

-

-

Post-Addition: After all acid is added, continue stirring at 0–5°C for 1 hour . The mixture should be acidic (pH < 2, verify with Congo Red paper).[1]

Workup and Isolation[2]

-

Filtration: Filter the cold reaction mixture using a Buchner funnel under vacuum.

-

Washing: Wash the precipitate with ice-cold water (3 x 20 mL) to remove sodium sulfate and excess acid.[1]

-

Drying: Dry the solid in a vacuum desiccator over CaCl2 or P2O5. Do not use heat , as nitrosophenols are thermally unstable.[1]

Experimental Workflow Diagram

Process Validation & Characterization

Quality Control Tests

| Test | Expected Result | Interpretation |

| Appearance | Yellow to Brownish-Green Needles | Characteristic of quinone oxime tautomer.[1] |

| Liebermann’s Test | Deep Blue/Green color (turns red on dilution) | Positive confirmation of nitroso group.[1] |

| Melting Point | Decomposes (approx. 130–150°C)* | Note: Nitrosophenols often decompose before sharp melting.[1] Compare with literature standard. |

| Starch-Iodide | Blue/Black (on filtrate) | Indicates excess nitrite was present (good).[1] |

Troubleshooting Guide

-

Oiling Out: If the product separates as a dark oil instead of a solid, the temperature was likely too high (>10°C). Remedy: Cool the oil in an ice bath and scratch the vessel walls with a glass rod to induce crystallization.

-

Tar Formation: Indicates oxidation to quinones or polymerization.[1] Cause: Acid concentration too high or addition too fast.[1] Prevention:[1] Ensure vigorous stirring and slow addition.

-

Low Yield: pH not low enough.[1] Ensure final pH is < 2 to fully protonate the phenoxide.[1]

References

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocol for nitrosation of phenols, p. 924).[1]

-

Hodgson, H. H., & Clay, H. (1929).[1] The Nitrosation of Phenols. Part VI. Journal of the Chemical Society, 2775. Link (Discusses regioselectivity in halogenated phenols).

-